molecular formula C11H16N2O4 B12933013 (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate CAS No. 56875-72-0

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Cat. No.: B12933013
CAS No.: 56875-72-0
M. Wt: 240.26 g/mol
InChI Key: YZFQYOGJVXHYPR-BQYQJAHWSA-N
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Description

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate is a synthetic organic compound that belongs to the class of imidazolidinones Imidazolidinones are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with butylamine, followed by cyclization with a suitable dehydrating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a variety of substituted imidazolidinones.

Scientific Research Applications

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another nitrogen-containing heterocycle with diverse applications.

    Oxazolidinone: A structurally similar compound with different functional groups.

    Thiazolidinone: Another related compound with sulfur in its structure.

Uniqueness

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

56875-72-0

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl (2E)-2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate

InChI

InChI=1S/C11H16N2O4/c1-3-5-6-13-10(15)8(12-11(13)16)7-9(14)17-4-2/h7H,3-6H2,1-2H3,(H,12,16)/b8-7+

InChI Key

YZFQYOGJVXHYPR-BQYQJAHWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C(=O)OCC)/NC1=O

Canonical SMILES

CCCCN1C(=O)C(=CC(=O)OCC)NC1=O

Origin of Product

United States

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